4-(pyridin-2-yl)benzamide hydrochloride
Overview
Description
4-(Pyridin-2-yl)benzamide hydrochloride is a chemical compound that features a benzamide group attached to a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both the benzamide and pyridine moieties in its structure allows for diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact withMitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a serine/threonine kinase that plays an essential role in the MAP kinase signal transduction pathway .
Mode of Action
It’s known that the pyrrolidine ring, a structural component of this compound, contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been shown to exhibit anti-fibrotic activities . They inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro .
Pharmacokinetics
A related compound, 4-phenoxy-n-(pyridin-2-ylmethyl)benzamide, is reported to have high gastrointestinal absorption and is bbb permeant .
Result of Action
Similar compounds have been shown to exhibit anti-fibrotic activities . They effectively inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro .
Action Environment
It’s worth noting that the amidation reaction between aminopyridine and nitroolefins to create n-(pyridin-2-yl)-benzamide was catalyzed by a bimetallic metal–organic framework under air . This suggests that the synthesis of the compound can be influenced by environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(pyridin-2-yl)benzamide hydrochloride typically involves the reaction of 4-aminobenzamide with 2-bromopyridine under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling of the benzamide and pyridine rings.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.
Chemical Reactions Analysis
Types of Reactions: 4-(Pyridin-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide and pyridine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(Pyridin-2-yl)benzamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
N-(Pyridin-2-yl)benzamide: Similar structure but lacks the hydrochloride group.
4-(Pyridin-3-yl)benzamide: Similar structure with the pyridine ring attached at a different position.
4-(Pyridin-4-yl)benzamide: Another positional isomer with the pyridine ring attached at the 4-position.
Uniqueness: 4-(Pyridin-2-yl)benzamide hydrochloride is unique due to the specific positioning of the pyridine ring and the presence of the hydrochloride group, which can influence its solubility and reactivity. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields.
Properties
IUPAC Name |
4-pyridin-2-ylbenzamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O.ClH/c13-12(15)10-6-4-9(5-7-10)11-3-1-2-8-14-11;/h1-8H,(H2,13,15);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOMOHLFXSHDJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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